molecular formula C20H22N2O2 B4506517 2-(3-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone

2-(3-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B4506517
M. Wt: 322.4 g/mol
InChI Key: NHGQJBACRNJSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.168127949 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Biological Activities

Quinazolinones in Medicinal Chemistry : Quinazolinones, including derivatives similar to the specified compound, have been extensively studied for their medicinal properties. They are a vital class of fused heterocycles found in over 200 naturally occurring alkaloids. Researchers have synthesized novel quinazolinone derivatives by introducing bioactive moieties to explore their potential as medicinal agents. These derivatives have shown antibacterial activity against organisms like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Optoelectronic Materials : Beyond their biomedical applications, quinazolinones and their derivatives have been explored for use in optoelectronic materials. These compounds, due to their structural properties, are valuable for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems has shown significant potential for developing materials used in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors (Lipunova et al., 2018).

Anticancer Applications : Quinazoline derivatives have been extensively researched for their anticancer properties. They are known to inhibit various therapeutic protein targets beyond the well-known EGFR inhibition. The development of novel quinazoline compounds as anticancer drugs remains a promising field due to the large number of proteins they target and their high structural diversity. This diversity allows for the exploration of quinazoline derivatives as inhibitors of kinases, histone deacetylase, Nox, and some metabolic pathways (Ravez et al., 2015).

Properties

IUPAC Name

2-(3-methylphenyl)-3-(oxolan-2-ylmethyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-6-4-7-15(12-14)19-21-18-10-3-2-9-17(18)20(23)22(19)13-16-8-5-11-24-16/h2-4,6-7,9-10,12,16,19,21H,5,8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGQJBACRNJSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2NC3=CC=CC=C3C(=O)N2CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 2
2-(3-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 3
2-(3-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 4
2-(3-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 5
2-(3-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 6
2-(3-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.